molecular formula C18H25NO5 B14024017 O1-tert-butyl O3-methyl (2R,3S)-2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

O1-tert-butyl O3-methyl (2R,3S)-2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B14024017
M. Wt: 335.4 g/mol
InChI Key: MQQAQWSOZLDBDQ-ZFWWWQNUSA-N
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Description

O1-tert-butyl O3-methyl (2R,3S)-2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O3-methyl (2R,3S)-2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl and methoxy groups are introduced through alkylation reactions.

    Esterification: The carboxylate groups are formed through esterification reactions using suitable alcohols and acids.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-methyl (2R,3S)-2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-methyl (2R,3S)-2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Carboxylate Esters: Compounds with ester functional groups similar to the carboxylate groups in the target compound.

Uniqueness

O1-tert-butyl O3-methyl (2R,3S)-2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of substituents and stereochemistry, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (2R,3S)-2-(2-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-10-13(16(20)23-5)15(19)12-8-6-7-9-14(12)22-4/h6-9,13,15H,10-11H2,1-5H3/t13-,15-/m0/s1

InChI Key

MQQAQWSOZLDBDQ-ZFWWWQNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C2=CC=CC=C2OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2OC)C(=O)OC

Origin of Product

United States

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